molecular formula C19H17BrN6O2 B12161033 5-bromo-N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-(1H-tetrazol-1-yl)benzamide

5-bromo-N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-(1H-tetrazol-1-yl)benzamide

Cat. No.: B12161033
M. Wt: 441.3 g/mol
InChI Key: PLENFYFZOSMAFL-UHFFFAOYSA-N
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Description

5-bromo-N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-(1H-tetrazol-1-yl)benzamide is a complex organic compound that features a bromine atom, an indole ring, a tetrazole ring, and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-(1H-tetrazol-1-yl)benzamide typically involves multiple steps, including the formation of the indole and tetrazole rings, followed by their coupling with the benzamide group. Common synthetic routes may involve:

    Formation of the Indole Ring: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Formation of the Tetrazole Ring: This can be synthesized by the reaction of an azide with a nitrile in the presence of a catalyst.

    Coupling Reactions: The final step involves coupling the indole and tetrazole rings with the benzamide group using reagents like coupling agents (e.g., EDC, DCC) under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-(1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium azide in DMF for azide substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of azides or other substituted derivatives.

Scientific Research Applications

5-bromo-N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-(1H-tetrazol-1-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs targeting various diseases.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5-bromo-N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets. The indole and tetrazole rings can interact with enzymes or receptors, modulating their activity. The bromine atom and methoxyethyl group can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-N-[1-(2-hydroxyethyl)-1H-indol-4-yl]-2-(1H-tetrazol-1-yl)benzamide
  • 5-chloro-N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-(1H-tetrazol-1-yl)benzamide

Uniqueness

5-bromo-N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-(1H-tetrazol-1-yl)benzamide is unique due to the presence of both indole and tetrazole rings, which can provide a diverse range of biological activities. The bromine atom can also enhance the compound’s reactivity and binding properties compared to similar compounds with different halogen atoms.

Properties

Molecular Formula

C19H17BrN6O2

Molecular Weight

441.3 g/mol

IUPAC Name

5-bromo-N-[1-(2-methoxyethyl)indol-4-yl]-2-(tetrazol-1-yl)benzamide

InChI

InChI=1S/C19H17BrN6O2/c1-28-10-9-25-8-7-14-16(3-2-4-17(14)25)22-19(27)15-11-13(20)5-6-18(15)26-12-21-23-24-26/h2-8,11-12H,9-10H2,1H3,(H,22,27)

InChI Key

PLENFYFZOSMAFL-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=CC2=C(C=CC=C21)NC(=O)C3=C(C=CC(=C3)Br)N4C=NN=N4

Origin of Product

United States

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